molecular formula C23H20N2O3S B2723982 N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(phenylsulfanyl)methyl]furan-3-carboxamide CAS No. 902046-97-3

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(phenylsulfanyl)methyl]furan-3-carboxamide

Cat. No. B2723982
CAS RN: 902046-97-3
M. Wt: 404.48
InChI Key: CKVJALBIQLRRMH-UHFFFAOYSA-N
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Description

“N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(phenylsulfanyl)methyl]furan-3-carboxamide” is a complex organic compound that contains several functional groups, including a quinoline group, a furan group, and a carboxamide group . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions of anilines with malonic acid equivalents . Other methods involve the reaction of anthranilic acid derivatives .


Molecular Structure Analysis

The compound contains a 2-hydroxyquinoline moiety, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide group could participate in hydrolysis reactions, and the phenylsulfanyl group could be involved in oxidation reactions .

Scientific Research Applications

Synthesis and Characterization

Pharmacological Properties

  • Bioisosteric replacements in a series of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides increased analgesic activity, showcasing the potential for enhancing therapeutic effects through chemical modifications (Ukrainets et al., 2016).

Antimicrobial and Antitubercular Activity

  • Novel quinoline incorporated 1,3-thiazinan-4-one derivatives displayed significant antibacterial activity against a panel of pathogenic bacterial strains and antitubercular activity against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents (Umamatheswari & Sankar, 2017).

Anticancer Potential

  • The synthesis and evaluation of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives revealed in vitro anti-tuberculosis activities, contributing to the development of new anticancer agents (Bai et al., 2011).

Anti-inflammatory and Antibacterial Properties

  • Furoquinoline derivatives, such as those synthesized in a study, have shown anti-inflammatory and antibacterial properties with reduced gastrointestinal toxicity and lipid peroxidation, suggesting a safer alternative for inflammation and infection management (Alam et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many quinoline derivatives have pharmaceutical and biological activities .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given the biological activity of many quinoline derivatives, it could have potential applications in drug development .

properties

IUPAC Name

N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(phenylsulfanylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-25(14-16-13-22(26)24-20-10-6-5-9-18(16)20)23(27)19-11-12-28-21(19)15-29-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVJALBIQLRRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=C(OC=C3)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(phenylsulfanyl)methyl]furan-3-carboxamide

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